![molecular formula C7H7N3 B118347 1H-pyrrolo[3,2-b]pyridin-7-amine CAS No. 142078-41-9](/img/structure/B118347.png)

1H-pyrrolo[3,2-b]pyridin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

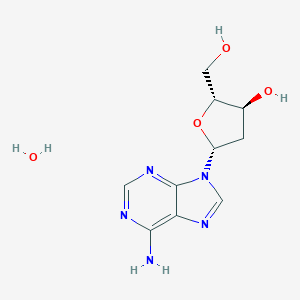

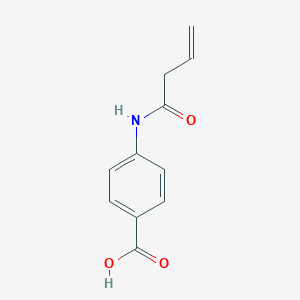

1H-pyrrolo[3,2-b]pyridin-7-amine is a heterocyclic compound . It has been identified in the synthesis and structure-activity relationships of new 1H-pyrrolo[2,3-b]pyridine derivatives .

Synthesis Analysis

1H-pyrrolo[2,3-b]pyridin-7-amine derivatives have been synthesized based on a docking model as potassium-competitive acid blockers (P-CABs) . The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[3,2-b]pyridin-7-amine is C7H7N3 . It has a molecular weight of 133.15 .Chemical Reactions Analysis

The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .Scientific Research Applications

Synthesis of Heterocyclic Compounds

1H-pyrrolo[3,2-b]pyridin-7-amine: serves as a key intermediate in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous pharmacologically active molecules .

Biomedical Research

This compound is utilized in biomedical research for its potential therapeutic properties. It’s structurally similar to naturally occurring nucleotides, which makes it a valuable scaffold for developing new medications .

Development of Antidiabetic Agents

Research indicates potential applications in the treatment of diabetes. Compounds derived from 1H-pyrrolo[3,2-b]pyridin-7-amine may help reduce blood glucose levels, offering a new avenue for antidiabetic drug development .

Oncology Applications

There’s ongoing research into the use of this compound in oncology. It may inhibit certain pathways involved in cancer cell proliferation, making it a candidate for anti-cancer drug development .

Neurological Disorders

Due to its ability to cross the blood-brain barrier, derivatives of 1H-pyrrolo[3,2-b]pyridin-7-amine are being explored for treating neurological disorders, including Alzheimer’s disease and Parkinson’s disease .

Anti-Inflammatory Properties

The compound’s derivatives are being studied for their anti-inflammatory properties. This could lead to new treatments for chronic inflammatory diseases .

Cardiovascular Therapeutics

Its derivatives may also have applications in cardiovascular diseases. By modulating biological pathways, they could provide new treatments for conditions like hypertension and atherosclerosis .

Antiviral Research

Lastly, 1H-pyrrolo[3,2-b]pyridin-7-amine and its derivatives are being investigated for their antiviral properties, which could be crucial in the development of new antiviral drugs .

Mechanism of Action

Target of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .

Pharmacokinetics

Related compounds have been reported to exhibit high total clearance and low oral bioavailability .

Result of Action

Related compounds have been shown to inhibit cell proliferation and induce apoptosis .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

properties

IUPAC Name |

1H-pyrrolo[3,2-b]pyridin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDKWHJWSWYUKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565903 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrrolo[3,2-b]pyridin-7-amine | |

CAS RN |

142078-41-9 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

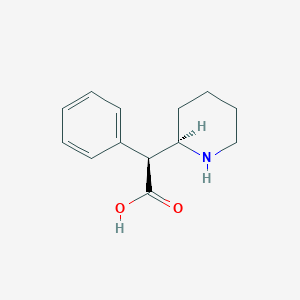

![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)

![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)